4-(4-Carbamoylpyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carbamoylpyrazol-1-yl)butanoic acid, also known as CPPB, is a chemical compound that has been widely used in scientific research. CPPB is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release.
Wirkmechanismus
4-(4-Carbamoylpyrazol-1-yl)butanoic acid acts as an agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of neurotransmitter release, particularly glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in the risk of excitotoxicity.
Biochemical and Physiological Effects
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has several advantages for lab experiments. It is a highly selective agonist of mGluR4, which allows for the specific activation of this receptor without affecting other receptors. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid is also stable and can be stored for long periods of time without degradation. However, 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, the effects of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid in scientific research. One area of interest is the potential use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of mGluR4 in the regulation of pain and inflammation, which could have implications for the development of new analgesic and anti-inflammatory drugs. Additionally, the use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid in combination with other drugs or therapies could lead to new insights into the mechanisms of action of these treatments.
Synthesemethoden
The synthesis of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid involves a series of chemical reactions starting from 4-bromo-1-butanol, which is reacted with hydrazine hydrate to form 4-hydrazinylbutan-1-ol. This compound is then reacted with 4-(chlorocarbonyl)pyrazole to form 4-(4-Carbamoylpyrazol-1-yl)butanoic acid. The synthesis of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been optimized to produce high yields with high purity.
Wissenschaftliche Forschungsanwendungen
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been extensively used in scientific research to study the role of mGluR4 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
4-(4-carbamoylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-8(14)6-4-10-11(5-6)3-1-2-7(12)13/h4-5H,1-3H2,(H2,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUPUXGHRARBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.